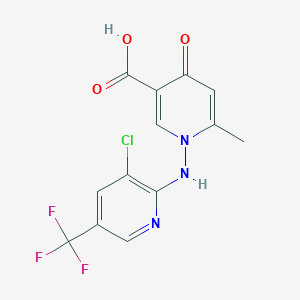
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C13H9ClF3N3O3 and its molecular weight is 347.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C12H10ClF3N2O3, with a molecular weight of approximately 320.67 g/mol. It features a pyridine ring substituted with chlorine and trifluoromethyl groups, which are known to influence biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that derivatives of compounds containing the trifluoromethyl group exhibit significant anticancer activity. For instance, the chromenopyridine scaffold, closely related to our compound of interest, has shown promise in inhibiting cell proliferation in breast cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Chromenopyridine Derivative | Breast Cancer | 5.6 | Topoisomerase Inhibition |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The trifluoromethyl group is known to enhance the potency of compounds as enzyme inhibitors. In particular, studies have demonstrated that modifications to the pyridine ring can lead to increased inhibition of key enzymes involved in cancer progression and metabolic pathways .
Antimicrobial Activity
Some derivatives of pyridine-based compounds have been reported to exhibit antimicrobial properties against various pathogens. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, may contribute to increased membrane permeability and subsequent antimicrobial efficacy .
Study on Anticancer Efficacy
A study conducted on a series of pyridine derivatives revealed that specific substitutions could lead to enhanced selectivity against cancerous cells compared to non-tumorigenic cells. For example, a derivative closely related to our compound was shown to possess an 18-fold greater inhibitory capacity against tumor cells than its non-fluorinated counterparts .
Mechanistic Insights
Mechanistic studies suggest that the compound may act by disrupting microtubule dynamics, thereby inducing mitotic arrest in cancer cells. This effect was observed in vitro using various cancer cell lines, highlighting the potential for developing this compound as a therapeutic agent against malignancies .
属性
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-6-methyl-4-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O3/c1-6-2-10(21)8(12(22)23)5-20(6)19-11-9(14)3-7(4-18-11)13(15,16)17/h2-5H,1H3,(H,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSKFJBZJNMJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














